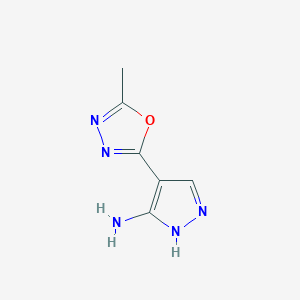
1-Bromo-2-(3-indenyl)ethane
Descripción general
Descripción
1-Bromo-2-(3-indenyl)ethane is a halogenated heterocyclic compound with the molecular formula C10H9Br. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an indene ring. Indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The bromine atom in this compound makes it a versatile intermediate in organic synthesis, particularly in the formation of various indene derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-indenyl)ethane typically involves the bromination of 1H-indene. One common method is the reaction of 1H-indene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(3-indenyl)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new indene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of azidoethyl-indene or thioethyl-indene.
Oxidation: Formation of indene-2-carboxaldehyde or indene-2-carboxylic acid.
Reduction: Formation of 3-ethyl-1H-indene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(3-indenyl)ethane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(3-indenyl)ethane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromoethyl)-1H-indole: Similar structure but contains an indole ring instead of an indene ring.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an indene ring.
1-Bromo-3,3-bis(2-bromoethyl)alkanes: Contains multiple bromoethyl groups and an alkane backbone.
Uniqueness
1-Bromo-2-(3-indenyl)ethane is unique due to its indene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the bromine atom allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
52001-48-6 |
|---|---|
Fórmula molecular |
C11H11Br |
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
3-(2-bromoethyl)-1H-indene |
InChI |
InChI=1S/C11H11Br/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2 |
Clave InChI |
KKZPDPNTMKHMNU-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2=CC=CC=C21)CCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-{3-[(prop-2-en-1-yl)oxy]phenoxy}benzoate](/img/structure/B8642748.png)






